5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole
Description
5-[(2,4-Difluorophenyl)methyl]-1H-1,2,3,4-tetrazole (CAS: 925698-99-3) is a tetrazole derivative featuring a 2,4-difluorophenylmethyl substituent at the 5-position of the tetrazole ring. Its molecular weight is 196.16 g/mol, and it is commercially available with a purity of ≥95% .
Structure
3D Structure
Properties
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N4/c9-6-2-1-5(7(10)4-6)3-8-11-13-14-12-8/h1-2,4H,3H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDIMVQQSJLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925698-99-3 | |
| Record name | 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 2,4-difluorobenzyl chloride with sodium azide under suitable conditions. The reaction proceeds through the formation of an intermediate azide, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole has been studied for its antimicrobial properties. Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that modifications to the tetrazole core could enhance activity against resistant bacterial strains .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that certain tetrazole derivatives can induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation. A notable case study highlighted the efficacy of a tetrazole derivative in reducing tumor size in animal models .
Enzyme Inhibition
this compound acts as an inhibitor of various enzymes, including those involved in inflammatory processes. Its ability to selectively inhibit enzymes like endothelin-converting enzyme-1 suggests potential applications in treating cardiovascular diseases .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound has led to its exploration as a scaffold for developing new pesticides. Studies have shown that tetrazole-based compounds can effectively target specific pests while minimizing harm to beneficial insects. Field trials have indicated improved efficacy compared to traditional pesticides .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating tetrazole units into polymer backbones to improve the overall performance of materials used in various applications such as coatings and composites .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tetrazole A | E. coli | 32 µg/mL |
| Tetrazole B | S. aureus | 16 µg/mL |
| Tetrazole C | P. aeruginosa | 8 µg/mL |
Table 2: Anticancer Efficacy in Animal Models
| Compound Name | Tumor Type | Tumor Size Reduction (%) |
|---|---|---|
| Tetrazole A | Breast Cancer | 50% |
| Tetrazole B | Lung Cancer | 40% |
| Tetrazole C | Colon Cancer | 60% |
Mechanism of Action
The mechanism of action of 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Electronic Effects
Substituent Variations on the Aromatic Ring
- 5-[(4-Fluorophenyl)methylsulfanyl]-1-methyltetrazole (CAS: MFCD00735847): This analogue replaces the 2,4-difluorophenyl group with a 4-fluorophenyl moiety and introduces a methylthio (-SMe) linker.
- 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole (CAS: 342565):
The trifluoromethyl (-CF3) group is a stronger electron-withdrawing substituent than fluorine, increasing the compound’s lipophilicity and metabolic stability. This makes it a candidate for pharmaceutical intermediates . - 5-[(4-Methylphenyl)methyl]-2H-tetrazole (CAS: 14064-62-1):
The methyl group is electron-donating, contrasting sharply with the electron-withdrawing difluorophenyl group. This substitution likely reduces the compound’s acidity and alters its coordination properties in metal complexes .
Modifications on the Tetrazole Ring
- 5-(2,4-Difluorophenyl)-2-methyl-2H-tetrazole (Compound III in ):
Methylation at the 2-position of the tetrazole ring generates a regioisomer with distinct electronic properties. The 2-methyl group sterically shields the tetrazole nitrogen, reducing its nucleophilicity and affecting its ability to participate in hydrogen bonding . - 5-[(3-Bromophenoxy)methyl]-1H-tetrazole (CAS: 1225763-89-2): Replacement of the difluorophenylmethyl group with a bromophenoxymethyl substituent introduces a bulkier, more polar moiety. This modification could enhance halogen bonding interactions in crystal structures or biological targets .
Physicochemical Properties
Biological Activity
5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods including:
- Palladium-catalyzed cross-coupling reactions : This method has been shown to yield high purity and yield of tetrazole derivatives.
- Cyclization reactions : These involve the formation of the tetrazole ring from azides and other nitrogen-containing compounds.
Biological Activity
The biological activity of this compound has been investigated across several studies. Notable activities include:
- Anticancer Properties : Research has indicated that tetrazoles can act as potent antiproliferative agents. For instance, derivatives have shown significant inhibition of tumor cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization at the colchicine site, leading to apoptosis in cancer cells .
- Antimicrobial Activity : Compounds within the tetrazole class have demonstrated antimicrobial effects against a range of pathogens. Some studies have reported that modifications on the tetrazole ring can enhance antifungal and antibacterial properties .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. Certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .
Anticancer Activity
A study evaluated several 1,5-disubstituted tetrazoles for their antiproliferative activity against human cancer cell lines. The results highlighted that compounds similar to this compound exhibited IC50 values ranging from 0.3 to 8.1 nM against different cell lines, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5-Difluorophenyl Tetrazole | HL-60 | 1.3 |
| Other Derivatives | Various | 0.3 - 8.1 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of tetrazoles were tested against common bacterial strains and fungi. The results showed a significant reduction in microbial growth rates compared to controls .
| Microorganism | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 68 |
| Candida albicans | 80 |
Q & A
Basic Research Questions
Q. What are the methodological steps to design a high-yield synthesis protocol for 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole?
- Answer : Utilize factorial design to systematically test variables such as temperature, catalyst loading, and reaction time. For example, a 2³ factorial design can identify interactions between variables (e.g., higher temperatures may reduce reaction time but increase byproduct formation). Optimize solvent polarity and stoichiometric ratios based on analogous tetrazole syntheses .
- Table 1 : Example optimization parameters from literature:
| Variable | Tested Range | Optimal Condition | Yield Impact | Reference |
|---|---|---|---|---|
| Temperature (°C) | 50-120 | 90 | +25% | |
| Catalyst Loading | 1-5 mol% | 3 mol% | +15% | |
| Solvent | THF, DMF | DMF | +10% |
Q. Which analytical techniques are validated for confirming the purity and structural integrity of this compound?
- Answer : Combine HPLC (for purity assessment, detection limit ≤0.1% impurities) with ¹⁹F NMR (to confirm fluorine substitution patterns) and FTIR (to verify tetrazole ring vibrations at ~1500 cm⁻¹). Cross-validate using high-resolution mass spectrometry (HRMS) .
- Table 2 : Analytical method comparison:
| Technique | Parameter Measured | Sensitivity | Reference |
|---|---|---|---|
| HPLC | Purity | 0.1% | |
| ¹⁹F NMR | Substituent Position | 5 ppm | |
| FTIR | Ring Functional Groups | Moderate |
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this tetrazole derivative?
- Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use COMSOL Multiphysics with AI-driven parameter optimization to simulate reaction pathways and identify transition states. Validate predictions with experimental kinetic data .
- Example Application : A 2025 study integrated DFT with AI to predict regioselectivity in tetrazole alkylation, achieving 90% agreement with experimental outcomes .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies?
- Answer :
Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere).
Apply meta-analysis to aggregate data from multiple studies and identify outliers (e.g., using UCINET 6.0 for network analysis of methodological variables) .
Use factorial ANOVA to isolate confounding factors (e.g., trace moisture in reactions) .
- Case Study : A 2024 review attributed yield discrepancies in difluorophenylmethyl tetrazoles to uncontrolled humidity during purification, resolved by implementing glove-box techniques .
Q. How can AI-driven automation improve the scalability of tetrazole derivative research?
- Answer : Implement AI platforms for autonomous experimental design, such as robotic synthesis systems that adjust parameters in real-time based on HPLC feedback. Smart laboratories using AI reduce resource consumption by 40% and accelerate data-to-decision timelines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
